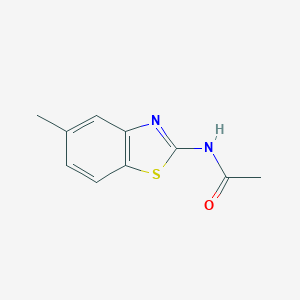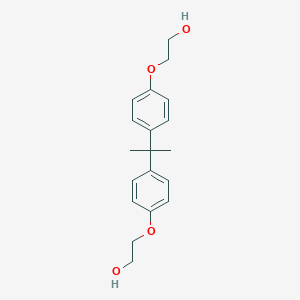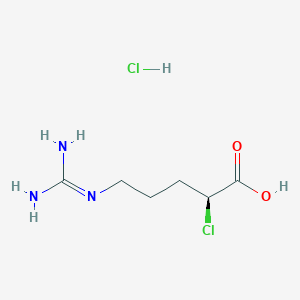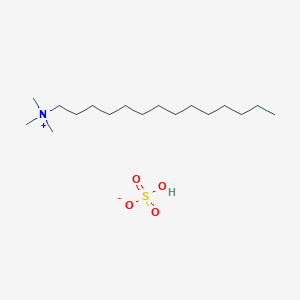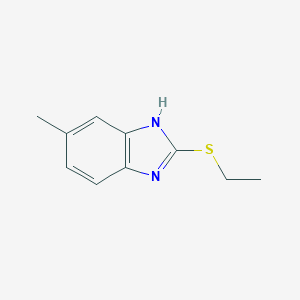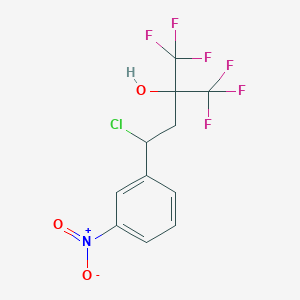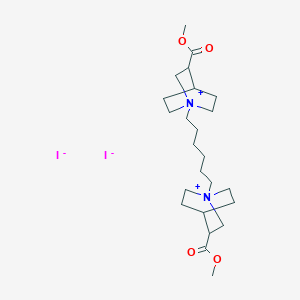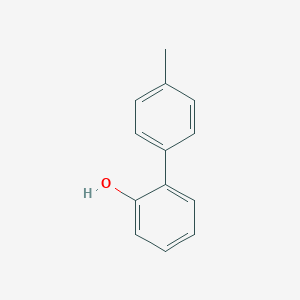
2-(4-Methylphenyl)phenol
描述
Synthesis Analysis
The synthesis of compounds similar to 2-(4-Methylphenyl)phenol, such as alkylaminophenol derivatives, involves reactions like the Petasis reaction, which is a multicomponent reaction providing a straightforward route to such compounds. These synthetic strategies are crucial for constructing the complex molecular architecture of 2-(4-Methylphenyl)phenol derivatives from simpler starting materials (Ulaş, 2021).
Molecular Structure Analysis
The molecular structure of 2-(4-Methylphenyl)phenol derivatives is characterized using spectroscopic methods such as FTIR, UV-Vis, and NMR, alongside computational studies like density functional theory (DFT). These analyses provide insights into the electronic and structural properties, bond lengths, angles, and molecular orbitals, which are essential for understanding the chemical behavior and reactivity of these compounds (Ulaş, 2021).
Chemical Reactions and Properties
2-(4-Methylphenyl)phenol derivatives participate in various chemical reactions, including C-S coupling and C-H functionalization, which are pivotal in organic synthesis. These reactions enable the introduction of different functional groups, thereby altering the chemical properties and expanding the utility of these compounds in synthetic chemistry (Xu et al., 2010).
Physical Properties Analysis
The physical properties of 2-(4-Methylphenyl)phenol derivatives, such as thermal stability and molecular weight, are characterized using techniques like thermogravimetric analysis (TGA) and size exclusion chromatography (SEC). These properties are crucial for determining the suitability of these compounds in various applications, including material science and polymer chemistry (Kaya & Yildirim, 2007).
Chemical Properties Analysis
The chemical properties of 2-(4-Methylphenyl)phenol derivatives, such as their redox behavior, are explored through electrochemical studies. These studies reveal the HOMO and LUMO energy levels, which are significant for understanding the electron-donating and -accepting abilities of these compounds. Such properties are essential for their applications in electronic and photonic devices (Kaya & Yildirim, 2007).
科学研究应用
Field
The specific scientific field is Chemistry and Medicine .
Summary of the Application
A 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol molecule, which is a biologically important alkylaminophenol compound, has been synthesized . This compound is similar to 2-(4-Methylphenyl)phenol and has been used frequently in cancer treatment .
Methods of Application or Experimental Procedures
The new alkylaminophenol compound is synthesized by the Petasis reaction . The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by the computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .
Results or Outcomes
The results show that the molecular properties of alkylaminophenol compounds are theoretically and experimentally compatible . The high antioxidant properties of alkylaminophenols, and the fact that they can be found through natural and synthetic ways have made it preferred in medical applications .
安全和危害
未来方向
属性
IUPAC Name |
2-(4-methylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFKRTRYOSBWQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



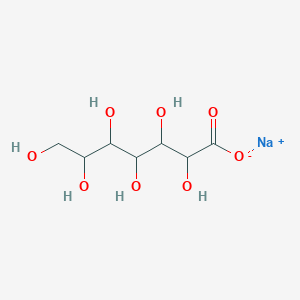

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3'-methyl-2'-(phenylamino)-](/img/structure/B24521.png)
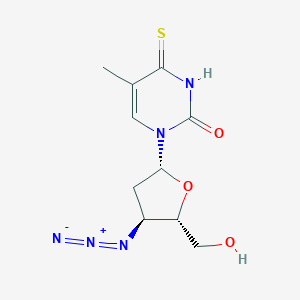
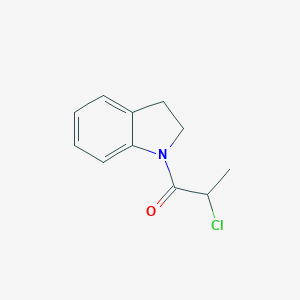
![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)
